(5-nitrofuran-2-yl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone
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Overview
Description
(5-nitrofuran-2-yl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone is a complex organic compound that features a nitrofuran moiety, a piperazine ring, and a phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-nitrofuran-2-yl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The initial step often includes the nitration of furan to introduce the nitro group. This is followed by the formation of the piperazine ring through a cyclization reaction. The final step involves the coupling of the phenylprop-2-en-1-yl group to the piperazine ring under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-nitrofuran-2-yl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety can lead to the formation of nitrofurans with different functional groups, while reduction of the nitro group can yield amine derivatives.
Scientific Research Applications
(5-nitrofuran-2-yl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5-nitrofuran-2-yl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain biochemical pathways. The nitrofuran moiety is known to generate reactive oxygen species, which can induce oxidative stress in cells, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known nitrofuran derivative used as an antibiotic.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Phenylpiperazine derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
What sets (5-nitrofuran-2-yl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5-nitrofuran-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(16-8-9-17(25-16)21(23)24)20-13-11-19(12-14-20)10-4-7-15-5-2-1-3-6-15/h1-9H,10-14H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENGHYWPJCHZLV-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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